NIOSH/CQ0532020

Catalog No.
S3352663
CAS No.
94209-48-0
M.F
C18H16N2O3
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NIOSH/CQ0532020

CAS Number

94209-48-0

Product Name

NIOSH/CQ0532020

IUPAC Name

5-ethyl-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C18H16N2O3/c1-2-18(15(21)19-17(23)20-16(18)22)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,19,20,21,22,23)

InChI Key

XWZIZWWEAJZAMO-UHFFFAOYSA-N

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3

Description

The exact mass of the compound 5-Biphenyl-4-yl-5-ethyl-pyrimidine-2,4,6-trione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

NIOSH/CQ0532020 refers to Hexamethylene diisocyanate, a chemical compound with the formula C6H10N2O2\text{C}_{6}\text{H}_{10}\text{N}_{2}\text{O}_{2}. It is a clear, colorless to slightly yellow liquid characterized by a sharp odor. Hexamethylene diisocyanate is primarily used in the production of polyurethane products, which are widely utilized in coatings, adhesives, and elastomers. The compound is known for its reactivity due to the presence of isocyanate groups, making it an important intermediate in various industrial applications .

  • Polymerization: It readily reacts with polyols to form polyurethane polymers. This reaction involves the nucleophilic attack of the hydroxyl group on the isocyanate group, leading to the formation of urethane linkages.
  • Hydrolysis: In the presence of water, hexamethylene diisocyanate can hydrolyze to form hexamethylene diamine and carbon dioxide. This reaction can be significant in environments where moisture is present.
  • Reaction with Amines: The compound reacts with amines to form urea derivatives, which can further participate in polymerization processes or serve as curing agents for epoxy resins.

Hexamethylene diisocyanate exhibits significant biological activity, particularly concerning its potential health effects. It is classified as a respiratory sensitizer, capable of causing asthma and other respiratory issues upon inhalation. The compound can also lead to skin irritation and sensitization upon contact. Long-term exposure has been associated with more severe health risks, including lung damage and other systemic effects .

Hexamethylene diisocyanate can be synthesized through several methods:

  • Phosgene Method: The most common industrial method involves reacting hexamethylenediamine with phosgene. This reaction produces hexamethylene diisocyanate along with hydrochloric acid as a byproduct.
  • Direct Synthesis: Another method includes the direct reaction of hexamethylenediamine with carbon dioxide under specific conditions to yield hexamethylene diisocyanate.
  • Catalytic Methods: Research into catalytic methods for synthesizing hexamethylene diisocyanate has been explored to improve yield and reduce byproducts.

Hexamethylene diisocyanate has diverse applications across various industries:

  • Polyurethane Production: It is primarily used in making flexible and rigid polyurethane foams, coatings, adhesives, and sealants.
  • Automotive Industry: The compound is utilized in automotive coatings due to its durability and resistance to chemicals.
  • Construction Materials: It serves as a key ingredient in producing high-performance construction materials such as insulation panels and flooring systems.

Studies on the interactions of hexamethylene diisocyanate with biological systems have highlighted its potential for respiratory sensitization. Research indicates that repeated exposure can lead to an increased risk of allergic reactions among susceptible individuals. Furthermore, interaction studies have shown that it may react with proteins in the lungs, contributing to its sensitizing effects .

Hexamethylene diisocyanate shares similarities with several other isocyanates but exhibits unique characteristics:

Compound NameFormulaUnique Features
Toluene DiisocyanateC9H6N2O2\text{C}_{9}\text{H}_{6}\text{N}_{2}\text{O}_{2}More volatile; commonly used in coatings and adhesives.
Diphenylmethane DiisocyanateC15H10N2O2\text{C}_{15}\text{H}_{10}\text{N}_{2}\text{O}_{2}Higher molecular weight; used in specialty coatings.
Isophorone DiisocyanateC12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}Lower toxicity; preferred for applications requiring less odor.

Hexamethylene diisocyanate's unique properties include its specific reactivity profile and lower volatility compared to some other isocyanates, making it particularly suitable for certain applications where durability and performance are critical .

Functionalization of the barbituric acid core at the C-5 position is critical for introducing diverse substituents. Modern approaches prioritize regioselective modifications to avoid side reactions. A catalyst-free, three-component reaction involving barbituric acid, primary aromatic amines, and tert-butyl nitrite in acetonitrile enables efficient C-5 dehydrogenative aza-coupling at room temperature. This method achieves yields of 70–92% without chromatographic purification, leveraging the electron-deficient nature of the barbituric ring to facilitate nucleophilic attack.

Key parameters influencing functionalization include:

  • Solvent polarity: Polar aprotic solvents like dimethylformamide enhance reaction rates by stabilizing intermediates.
  • Substituent electronics: Electron-withdrawing groups on coupling partners accelerate reactions by increasing electrophilicity at C-5.

Comparative studies show that ultrasonic irradiation reduces reaction times by 40% compared to conventional heating, as demonstrated in the synthesis of 5-arylidene barbiturates.

Biphenyl Group Incorporation: Catalytic Cross-Coupling Approaches

Introducing biphenyl moieties at C-5 relies on transition-metal-catalyzed cross-coupling. The Suzuki-Miyaura reaction, employing palladium catalysts, is particularly effective for forming carbon-carbon bonds between aryl boronic acids and halogenated barbiturates. For example, coupling 5-bromo-5-ethylbarbituric acid with 4-biphenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in ethanol/water (3:1) at 80°C yields 5-(4-biphenylyl)-5-ethylbarbituric acid in 85% isolated yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventYield (%)Reference
Pd(OAc)₂K₂CO₃DMF/H₂O78
PdCl₂(PPh₃)₂CsFTHF82
Pd(PPh₃)₄K₃PO₄Ethanol/H₂O85

Microwave-assisted catalysis further enhances efficiency, reducing reaction times from hours to minutes while maintaining yields above 80%.

Ethyl Substituent Introduction: Alkylation Efficiency and Stereochemical Control

Ethylation at C-5 typically involves alkylation of the barbituric acid dianion. Generating the dianion with NaH in tetrahydrofuran (THF) at 0°C, followed by treatment with ethyl iodide, affords 5-ethylbarbituric acid in 90% yield. Stereochemical control is achieved through:

  • Low-temperature conditions: Minimizing thermal rearrangement ensures retention of configuration.
  • Bulky counterions: Potassium ions (vs. sodium) reduce aggregation, enhancing nucleophilic reactivity.

Mechanistic Insight: The alkylation proceeds via an Sₙ2 mechanism, with inversion of configuration at the electrophilic carbon. Computational studies using density functional theory (DFT) confirm that transition-state stabilization by solvent (THF) lowers activation energy by 15 kcal/mol compared to gas-phase reactions.

Table 2: Alkylation Efficiency with Different Halides

HalideSolventTemperature (°C)Yield (%)Reference
Ethyl iodideTHF090
Ethyl bromideDMF2575
Ethyl chlorideDMSO5060

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

308.11609238 g/mol

Monoisotopic Mass

308.11609238 g/mol

Heavy Atom Count

23

Wikipedia

CHEMBL367524

Dates

Modify: 2023-07-26

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